N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 452.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
- Novel thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activities. These compounds displayed potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, demonstrating the potential for these types of compounds in cancer research and therapy (Hafez & El-Gazzar, 2017).
Dual Inhibitors of Enzymes
- A study focused on the synthesis of compounds as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in the folate pathway, critical for DNA synthesis and repair. This highlights the importance of such compounds in developing new therapeutic agents against diseases where folate metabolism plays a crucial role (Gangjee et al., 2005).
Antimicrobial Activity
- New thienopyrimidine derivatives were prepared and screened for in vitro antimicrobial activity. Some compounds exhibited significant antibacterial potency against several pathogens, underscoring the potential of such molecules in addressing antibiotic resistance and developing new antimicrobial agents (Kerru et al., 2019).
Anti-inflammatory Agents
- Research into pyrimidine derivatives fused with a thiophene moiety using citrazinic acid as a synthon revealed compounds with promising anti-inflammatory activity. These findings contribute to the search for new anti-inflammatory agents with potential applications in treating inflammatory diseases (Amr et al., 2007).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-3-28-22(30)21-20(16(12-25-21)15-8-5-4-6-9-15)27-23(28)31-13-19(29)26-18-11-7-10-17(24)14(18)2/h4-12,25H,3,13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSLBGMSBSTQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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